Antimicrobial Activity Profile of N-(Cinnamoyl)-4-methoxyaniline: A Class-Level Comparison with Halogenated Analogs
N-(Cinnamoyl)-4-methoxyaniline is part of a broader class of ring-substituted cinnamanilides investigated for antimicrobial properties. While specific MIC values for this compound are not disclosed in the primary literature, a 2020 study on a series of 19 novel ring-substituted N-arylcinnamanilides provides a relevant class-level benchmark. The study found that a halogenated analog, (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, exhibited an MIC of 25.9 µM and 12.9 µM against two clinical MRSA isolates, which was superior to the standard ampicillin (MIC 45.8 µM) [1]. The presence of a methoxy group, as in N-(Cinnamoyl)-4-methoxyaniline, typically yields a different potency and spectrum of activity compared to halogenated analogs, making it a distinct chemical probe for antimicrobial SAR [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
|---|---|
| Target Compound Data | Not specified |
| Comparator Or Baseline | (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide: 25.9 and 12.9 µM; Ampicillin: 45.8 µM |
| Quantified Difference | Not available for target compound |
| Conditions | In vitro assay against two clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) |
Why This Matters
This establishes that the cinnamoyl anilide scaffold is active against MRSA, and the specific substituent (methoxy vs. halogen) is a critical variable for potency and spectrum, justifying the procurement of N-(Cinnamoyl)-4-methoxyaniline for comparative SAR studies.
- [1] Kos, J. et al. Biological Activities and ADMET-Related Properties of Novel Set of Cinnamanilides. Molecules. 2020, 25, 4121. View Source
